molecular formula C6H5FINO B12962709 2-Amino-6-fluoro-3-iodophenol

2-Amino-6-fluoro-3-iodophenol

Cat. No.: B12962709
M. Wt: 253.01 g/mol
InChI Key: ZFEQTPGMXFAWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-fluoro-3-iodophenol is a halogenated phenolic compound with a molecular formula of C₆H₅FINO. Its structure features an amino group (-NH₂) at position 2, a fluorine atom at position 6, and an iodine atom at position 3 on the phenol ring (hydroxyl group at position 1) . This compound is notable for its unique combination of substituents, which influence its physicochemical properties, such as solubility, acidity, and reactivity.

Limited direct studies on this compound are available, but its structural analogs are frequently explored in pharmaceutical and materials science research, particularly in radiopharmaceuticals and cross-coupling reactions due to the iodine substituent’s utility .

Properties

Molecular Formula

C6H5FINO

Molecular Weight

253.01 g/mol

IUPAC Name

2-amino-6-fluoro-3-iodophenol

InChI

InChI=1S/C6H5FINO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2

InChI Key

ZFEQTPGMXFAWEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)O)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-3-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-difluoro-3-iodophenol with ammonia under specific conditions to introduce the amino group. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained at around 50-70°C .

Industrial Production Methods

Industrial production of 2-Amino-6-fluoro-3-iodophenol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-3-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-fluoro-3-iodophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-3-iodophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and iodo groups can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Amino-6-fluoro-3-iodophenol with four analogs based on substituent variations, functional groups, and inferred properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications/Research
2-Amino-6-fluoro-3-iodophenol -NH₂ (2), -F (6), -I (3), -OH (1) 271.02 High polarity due to -OH and -NH₂; iodine enables halogen bonding and radiochemistry Potential radiopharmaceutical precursor
6-Amino-2-fluoro-3-iodophenol -NH₂ (6), -F (2), -I (3), -OH (1) 271.02 Positional isomer; altered electronic effects due to substituent rearrangement Limited data; supplier availability noted
6-Amino-2-fluoro-3-methoxybenzaldehyde -NH₂ (6), -F (2), -OCH₃ (3), -CHO (1) 197.18 Aldehyde group enhances reactivity (e.g., nucleophilic additions); reduced polarity Synthetic intermediate for Schiff base formation
6-Amino-2-fluoro-3-methoxyphenol -NH₂ (6), -F (2), -OCH₃ (3), -OH (1) 171.15 Methoxy group increases lipophilicity; weaker acidity than iodine analog Antioxidant or polymer modifier studies
6-Amino-2-fluoro-3-methylbenzoic acid -NH₂ (6), -F (2), -CH₃ (3), -COOH (1) 183.16 Carboxylic acid group confers high acidity (pKa ~2-3); water solubility at low pH Pharmaceutical lead compound optimization

Key Observations:

Substituent Effects: Iodine vs. Methoxy/Methyl: The iodine atom in 2-Amino-6-fluoro-3-iodophenol significantly increases molecular weight and enables participation in halogen-bonding interactions or radioisotope labeling, unlike methoxy or methyl groups . Functional Group Diversity: The aldehyde (-CHO) in 6-Amino-2-fluoro-3-methoxybenzaldehyde offers distinct reactivity for condensation reactions, while the carboxylic acid (-COOH) in 6-Amino-2-fluoro-3-methylbenzoic acid enhances water solubility and acidity.

Positional Isomerism: The positional isomer 6-Amino-2-fluoro-3-iodophenol (with -NH₂ at position 6) demonstrates altered electronic effects compared to the target compound. This may affect its acidity (pKa) and hydrogen-bonding capacity due to proximity between -NH₂ and -OH groups .

Supplier Availability: 2-Amino-6-fluoro-3-iodophenol’s isomer (6-Amino-2-fluoro-3-iodophenol) has two suppliers, while the methoxy and methyl analogs exhibit higher commercial availability, suggesting broader research or industrial use .

Research Findings and Trends

  • In contrast, the methylbenzoic acid analog is more likely to undergo carboxyl-directed reactions .
  • Acidity: The -OH group in 2-Amino-6-fluoro-3-iodophenol is less acidic than the -COOH group in 6-Amino-2-fluoro-3-methylbenzoic acid (predicted pKa ~10 vs. ~2–3) due to the electron-withdrawing effect of the carboxylic acid.
  • Solubility: The iodine and amino groups may reduce water solubility compared to the methoxy analog, which benefits from the lipophilic -OCH₃ group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.